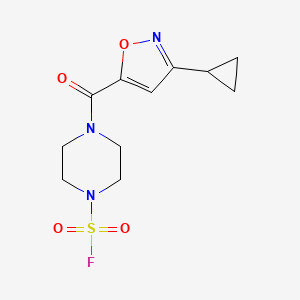
4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride is a complex organic compound featuring a unique combination of functional groups, including a cyclopropyl ring, an oxazole moiety, a piperazine ring, and a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Piperazine Ring Formation: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Sulfonyl Fluoride Addition:
Industrial Production Methods: Industrial production may involve optimizing these steps for scale, using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and oxazole moieties, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the oxazole ring, converting it to oxazoline under mild conditions with reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, where nucleophiles like amines or alcohols replace the fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives of the cyclopropyl and oxazole rings.
Reduction: Oxazoline derivatives.
Substitution: Sulfonamide or sulfonate esters.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms, particularly those involving sulfonyl fluoride-sensitive enzymes.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: In industrial applications, it can be used in the synthesis of advanced materials and as a precursor for agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through the sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in proteins, particularly serine residues in enzymes. This covalent modification can inhibit enzyme activity, making it a valuable tool in biochemical research and drug development.
Comparación Con Compuestos Similares
- 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl chloride
- 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonamide
Comparison: Compared to its sulfonyl chloride and sulfonamide analogs, 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride is unique due to its reactivity with nucleophiles, making it particularly useful for covalent modification of proteins. This reactivity is less pronounced in the sulfonamide analog, which is more stable and less reactive.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
4-(3-cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O4S/c12-20(17,18)15-5-3-14(4-6-15)11(16)10-7-9(13-19-10)8-1-2-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSGKLJYPGNHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













